7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20395111
InChI: InChI=1S/C9H9ClFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
SMILES:
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.:

Cat. No.: VC20395111

Molecular Formula: C9H10Cl2FN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride -

Specification

Molecular Formula C9H10Cl2FN
Molecular Weight 222.08 g/mol
IUPAC Name 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H9ClFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Standard InChI Key VWNJNGIJLYFTJV-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C(=CC(=C2)Cl)F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,3,4-tetrahydroisoquinoline core, a bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. Substitutions at the 5- and 7-positions with fluorine and chlorine atoms, respectively, introduce steric and electronic modifications critical to its reactivity. The hydrochloride salt enhances solubility, with a molecular formula of C₉H₁₀Cl₂FN and a molecular weight of 222.08 g/mol .

Key Spectroscopic Data:

  • ¹H NMR (CDCl₃): Peaks at δ 2.61 (m, 4H, CH₂), 7.39–7.45 (d, J=7.2 Hz, aromatic H) .

  • SMILES: C1CNCC2=C1C(=CC(=C2)Cl)F.Cl.

  • InChIKey: VWNJNGIJLYFTJV-UHFFFAOYSA-N.

Physicochemical Characteristics

The compound’s logP value of 1.578 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its topological polar surface area (TPSA) of 49.33 Ų suggests limited blood-brain barrier penetration, aligning with peripheral target applications .

Synthesis and Derivatives

Synthetic Routes

The synthesis typically involves Bischler-Napieralski cyclization or Friedel-Crafts acylation, followed by halogenation and salt formation . A patented method for analogous compounds employs:

  • Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride.

  • AlCl₃-mediated cyclization at 55–70°C to form the tetrahydroisoquinoline core .

  • Hydrochloride salt formation via treatment with HCl.

Optimization Insights:

  • Excess AlCl₃ (>3 equivalents) complicates purification, while insufficient amounts (<2.5 equivalents) yield incomplete reactions .

  • Yields improve with ethylene dichloride extraction and controlled pH during workup .

Structural Derivatives

  • Base Compound: 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉ClFN, MW 185.62 g/mol).

  • Carboxylic Acid Derivative: Introduces a carboxyl group at position 3 (C₁₀H₉ClFNO₂, MW 229.64) .

  • Methyl-Substituted Analog: 7-Chloro-1-methyl variant shows altered receptor binding (MW 218.12) .

Biological and Pharmacological Relevance

Mechanistic Insights

Tetrahydroisoquinolines interact with G-protein-coupled receptors (GPCRs) and kinases. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine augments hydrophobic interactions . Studies on analogous compounds demonstrate:

  • κ-Opioid Receptor Antagonism: Halogenated derivatives inhibit opioid receptors with IC₅₀ values <100 nM .

  • Dopamine Modulation: Structural analogs exhibit affinity for D₂-like receptors, implicating potential in Parkinson’s disease .

Toxicity Profile

  • GHS Classification:

    • H315: Causes skin irritation (100% of reported data) .

    • H319: Serious eye irritation (100%) .

  • Safety Protocols: Use PPE (gloves, goggles) and avoid inhalation .

Applications in Research

Drug Discovery

  • Antibacterial Agents: Fluorinated tetrahydroisoquinolines are precursors to quinolone antibiotics like nadifloxacin .

  • Kinase Inhibitors: The scaffold’s rigidity suits ATP-binding pocket targeting, with IC₅₀ values in micromolar ranges .

Organic Synthesis

  • Photocatalytic Alkylation: Visible-light-mediated reactions enable C–H functionalization at the 1-position .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl groups at the 7-position .

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.

  • Target Identification: Screen against orphan GPCRs using high-throughput assays.

  • Green Chemistry: Develop solvent-free cyclization methods to reduce environmental impact .

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